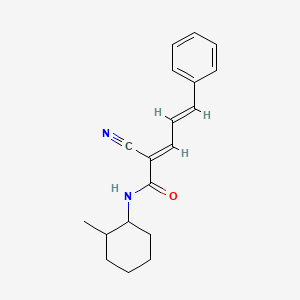![molecular formula C13H10BrN3O5 B5908421 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5908421.png)
6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione, also known as BMN-673, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in repairing DNA damage in cells. Inhibition of PARP can lead to the accumulation of DNA damage, ultimately leading to cell death. BMN-673 has shown promise as a potential cancer therapy, particularly in the treatment of tumors with defects in DNA repair pathways.
作用機序
6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione works by inhibiting the activity of PARP, an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated to initiate the repair process. By inhibiting PARP, 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione prevents the repair of DNA damage, ultimately leading to cell death.
Biochemical and Physiological Effects:
6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has been shown to have a potent effect on cancer cells, inducing cell death and inhibiting tumor growth. In addition, it has been shown to have minimal toxicity in normal cells, making it an attractive candidate for cancer therapy. 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has also been shown to enhance the immune response to cancer, further enhancing its potential as a cancer therapy.
実験室実験の利点と制限
One advantage of 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is its potency and specificity for PARP inhibition. This allows for a more targeted approach to cancer therapy, minimizing the potential for off-target effects. However, the complex synthesis of 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione can make it difficult to produce in large quantities, limiting its availability for research and clinical use.
将来の方向性
Future research on 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione will likely focus on its potential as a cancer therapy, particularly in combination with other DNA-damaging agents. In addition, further studies are needed to fully understand the mechanism of action of 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione and its potential side effects. Finally, the development of more efficient synthesis methods for 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione could help to increase its availability for research and clinical use.
合成法
The synthesis of 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione involves several steps, including the condensation of 5-bromo-2-methoxybenzaldehyde with malononitrile, followed by nitration and reduction to form the desired pyrimidinedione structure. The final step involves the addition of the vinyl group to the pyrimidinedione ring. The synthesis of 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is a complex process that requires expertise in organic chemistry.
科学的研究の応用
6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has been extensively studied in preclinical models of cancer, including both cell culture and animal studies. It has shown efficacy against a variety of cancer types, including breast, ovarian, and pancreatic cancer. In addition, 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has been shown to sensitize cancer cells to other DNA-damaging agents, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
6-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O5/c1-22-10-5-3-8(14)6-7(10)2-4-9-11(17(20)21)12(18)16-13(19)15-9/h2-6H,1H3,(H2,15,16,18,19)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWBDADWHHJHAT-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(N-{[(2-ethoxyphenyl)(phenylsulfonyl)amino]acetyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B5908342.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)chromane-3-carboxamide](/img/structure/B5908350.png)
![methyl 2-(5-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B5908358.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908359.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide](/img/structure/B5908373.png)
![N-[2-(benzyloxy)-5-chlorobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908378.png)
![N-{4-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908388.png)
![2-[1-(2-chlorobenzyl)-1H-imidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate](/img/structure/B5908390.png)
![3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908393.png)

![N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide](/img/structure/B5908405.png)
![5-chloro-2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5908410.png)
![N-{2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908415.png)
![3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2,6-dimethyl-4-morpholinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5908419.png)